ethyl 12'-chloro-4'-(4-methoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate
Description
This spirocyclic compound features a piperidine ring fused with a tricyclic system (tricyclo[7.4.0.0²,⁶]tridecane) containing oxygen (8'-oxa) and two nitrogen atoms (5',6'-diazaspiro). Key substituents include a chlorine atom at position 12', a 4-methoxyphenyl group at position 4', and an ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 9-chloro-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-3-31-23(29)27-12-10-24(11-13-27)28-21(19-14-17(25)6-9-22(19)32-24)15-20(26-28)16-4-7-18(30-2)8-5-16/h4-9,14,21H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZFYQHLYKZLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Analogues and Key Differences
Key Findings:
Bromine vs. Chlorine: The brominated analogue () may exhibit slower metabolic clearance due to higher molecular weight and halogen electronegativity differences .
Spirocyclic Core Variations :
- The tricyclo[7.4.0.0²,⁶]tridecane system in the target compound introduces steric constraints absent in simpler spiro[4.5]decane derivatives (), possibly affecting target selectivity .
Biological Activity :
- Piperidine-based spiro compounds (e.g., ) show antitumor activity via kinase inhibition, suggesting a plausible mechanism for the target compound .
Methodological Approaches for Structural Comparison
Table 2: Similarity Metrics Applied to Analogues
Critical Insights:
- Tanimoto vs. Subgraph Matching : While Tanimoto coefficients () efficiently highlight substituent similarities, subgraph matching () is superior for verifying conserved spiro frameworks .
- Conformational Dynamics : NMR-based RMSD analysis () suggests the target compound’s tricyclic core may adopt multiple conformers, impacting binding kinetics .
Pharmacological Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
